molecular formula C20H18O4 B5764724 6-ethyl-7-(2-oxopropoxy)-4-phenyl-2H-chromen-2-one

6-ethyl-7-(2-oxopropoxy)-4-phenyl-2H-chromen-2-one

Cat. No. B5764724
M. Wt: 322.4 g/mol
InChI Key: SZCLXKSMYLDZBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-ethyl-7-(2-oxopropoxy)-4-phenyl-2H-chromen-2-one is a chemical compound that belongs to the class of coumarin derivatives. This compound has been of great interest to researchers due to its potential applications in the field of medicine.

Scientific Research Applications

6-ethyl-7-(2-oxopropoxy)-4-phenyl-2H-chromen-2-one has been extensively studied for its potential applications in the field of medicine. It has been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Mechanism of Action

The mechanism of action of 6-ethyl-7-(2-oxopropoxy)-4-phenyl-2H-chromen-2-one is not fully understood. However, it has been suggested that this compound exerts its biological effects by modulating various signaling pathways, including the NF-κB pathway, MAPK pathway, and PI3K/Akt pathway.
Biochemical and Physiological Effects:
6-ethyl-7-(2-oxopropoxy)-4-phenyl-2H-chromen-2-one has been shown to possess a wide range of biochemical and physiological effects. It has been found to possess anti-inflammatory properties by inhibiting the production of inflammatory cytokines such as TNF-α and IL-6. It has also been shown to possess antioxidant properties by scavenging free radicals and reducing oxidative stress. Additionally, this compound has been found to possess anticancer properties by inducing apoptosis and inhibiting cell proliferation.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 6-ethyl-7-(2-oxopropoxy)-4-phenyl-2H-chromen-2-one in lab experiments is its wide range of biological activities. This compound can be used to study various signaling pathways and biological processes. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of 6-ethyl-7-(2-oxopropoxy)-4-phenyl-2H-chromen-2-one. One of the areas of interest is the development of new derivatives of this compound with improved biological activities. Another area of interest is the study of the mechanism of action of this compound in more detail. Additionally, this compound can be studied for its potential applications in the treatment of various diseases, including cancer, inflammation, and oxidative stress-related disorders.
Conclusion:
In conclusion, 6-ethyl-7-(2-oxopropoxy)-4-phenyl-2H-chromen-2-one is a chemical compound that possesses a wide range of biological activities. Its potential applications in the field of medicine make it an interesting compound to study. Future research in this area may lead to the development of new drugs with improved therapeutic efficacy.

Synthesis Methods

The synthesis of 6-ethyl-7-(2-oxopropoxy)-4-phenyl-2H-chromen-2-one involves the reaction of 4-phenylcoumarin with ethyl bromoacetate in the presence of potassium carbonate and DMF (Dimethylformamide) as a solvent. The reaction takes place at room temperature, and the product is obtained after purification through column chromatography.

properties

IUPAC Name

6-ethyl-7-(2-oxopropoxy)-4-phenylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O4/c1-3-14-9-17-16(15-7-5-4-6-8-15)10-20(22)24-19(17)11-18(14)23-12-13(2)21/h4-11H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZCLXKSMYLDZBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1OCC(=O)C)OC(=O)C=C2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-ethyl-7-(2-oxopropoxy)-4-phenyl-2H-chromen-2-one

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